molecular formula C20H28N6O2 B2403212 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea CAS No. 1203206-64-7

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

货号: B2403212
CAS 编号: 1203206-64-7
分子量: 384.484
InChI 键: KUAHQSMBKYRTLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in recent years for its potential use in cancer treatment. ETP-46464 has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.

作用机制

The mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is related to its ability to inhibit CK2. CK2 is a protein kinase that phosphorylates a wide range of substrates, including many proteins that are involved in cell growth and survival. By inhibiting CK2, this compound can disrupt these signaling pathways and induce cell death. In addition, this compound has been shown to inhibit the DNA repair pathway, which may contribute to its effectiveness in combination with other cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair pathways. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. However, this compound has also been shown to have some toxic effects on normal cells, including the inhibition of protein synthesis and the induction of oxidative stress.

实验室实验的优点和局限性

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of CK2, and it has been shown to induce cell death in a variety of cancer cell lines. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, making it a promising candidate for combination therapy. However, this compound also has some limitations. It has been shown to have toxic effects on normal cells, and its effectiveness may be limited by the development of drug resistance.

未来方向

There are several future directions for the development of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and related compounds. One potential direction is the optimization of the drug's pharmacokinetic properties, including its bioavailability and half-life. Another direction is the development of combination therapies that include this compound and other cancer treatments. In addition, there is a need for further research to understand the mechanism of action of this compound and its effects on normal cells. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of this compound in human patients.

合成方法

The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea involves several steps, starting with the reaction of 4-ethylphenyl isocyanate with 2-amino-6-methylpyrimidine-4-carboxamide to form the intermediate 1-(4-ethylphenyl)-3-(2-amino-6-methylpyrimidin-4-yl)urea. This intermediate is then reacted with 2-(2-chloroethyl)morpholine hydrochloride to form the final product, this compound. The synthesis of this compound has been described in detail in a number of publications, including a patent application filed by the drug's developers.

科学研究应用

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been the subject of numerous scientific studies, both in vitro and in vivo. These studies have shown that this compound is a potent inhibitor of CK2, and that it can induce cell death in a variety of cancer cell lines. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. This compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

属性

IUPAC Name

1-(4-ethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHQSMBKYRTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。